molecular formula C14H20ClNO2 B8346946 Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate

Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate

Cat. No. B8346946
M. Wt: 269.77 g/mol
InChI Key: QKNCZOORZIULDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

ethyl 3-[1-(4-chlorophenyl)propan-2-ylamino]propanoate

InChI

InChI=1S/C14H20ClNO2/c1-3-18-14(17)8-9-16-11(2)10-12-4-6-13(15)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3

InChI Key

QKNCZOORZIULDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(C)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of β-alanine ethyl ester hydrochloride (1.00 g) in ethanol (13.5 mL), triethylamine (907 μL), 4-chlorophenylacetone (1.32 g), acetic acid (1.5 mL) and borane-2-picoline complex (1.39 g) were added successively and the mixture was stirred at 60° C. for 30 minutes. After being cooled to room temperature, the mixture was concentrated under reduced pressure. To the resulting residue, a saturated aqueous solution of sodium hydrogencarbonate was added and the mixture was extracted with chloroform twice. The combined organic layers were washed with saturated brine and dried over anhydrous sodium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=100:0-95:5) to give the titled compound as a yellow oil (1.70 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
907 μL
Type
solvent
Reaction Step One

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